J014 is a chemical compound identified as N-(3,4-dimethylphenyl)-6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. It is primarily classified as a screening compound in medicinal chemistry and is noted for its potential applications in biological research, particularly as a cGAS-specific inhibitor. The compound is cataloged under various identifiers and is available from multiple suppliers, indicating its relevance in scientific studies and pharmaceutical development .
The synthesis of J014 involves several steps that typically include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the synthesis.
The molecular structure of J014 can be represented by its chemical formula . It features a complex arrangement including:
The three-dimensional conformation can be analyzed using computational methods such as molecular docking simulations, which help predict how J014 interacts with biological targets. The compound's structural characteristics contribute to its biological activity, particularly its ability to inhibit specific pathways in cellular processes.
J014 has been investigated for its reactivity in various chemical environments, particularly focusing on:
Kinetic studies have shown that J014 exhibits competitive inhibition against cGAS substrates, providing insights into its mechanism of action at the molecular level. These reactions are crucial for understanding how J014 can be utilized in therapeutic contexts.
J014 functions primarily by inhibiting the enzyme cGAS, which plays a critical role in the innate immune response by synthesizing cyclic GMP-AMP from double-stranded DNA. By binding to cGAS, J014 prevents the enzyme from catalyzing this reaction.
Experimental data indicate that J014 demonstrates significant potency against cGAS activity, with IC50 values suggesting effective inhibition at low concentrations. This property makes it a valuable tool for studying immune signaling pathways and potential therapeutic applications.
Relevant analyses often include spectroscopic methods to confirm these properties and assess purity levels.
J014 has several scientific uses, particularly in:
JQ1, systematically named (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, is a thienotriazolodiazepine-based epigenetic modulator. Its molecular formula is C₂₃H₂₅ClN₄O₂S, with a molar mass of 456.99 g/mol [1] [8]. The compound features a chiral center conferring stereoselective activity, where the (+)-enantiomer exhibits potent BET inhibition, while the (-)-enantiomer is pharmacologically inert [1]. Key physicochemical attributes include:
JQ1 competitively inhibits the bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) by occupying their acetyl-lysine (KAc) recognition pockets. Its mechanism involves:
Table 1: BET Protein Family Members and Functions
Protein | Expression Pattern | Primary Functions | JQ1 Inhibition IC₅₀ |
---|---|---|---|
BRD2 | Ubiquitous | E2F activation, G1/S transition | 17.7 nM [8] |
BRD3 | Ubiquitous | GATA1 interaction, erythroid differentiation | ~50 nM [7] |
BRD4 | Ubiquitous | P-TEFb recruitment, transcriptional elongation | BD1: 77 nM; BD2: 33 nM [4] |
BRDT | Testis-specific | Chromatin remodeling during spermatogenesis | 32.6 nM [8] |
BET proteins emerged as therapeutic targets following discoveries linking BRD4-NUT fusion oncoproteins to nuclear protein in testis (NUT) midline carcinoma in 2008 [1] [3]. Early bromodomain research focused on:
The development of JQ1 represents a paradigm shift in targeting transcriptional dependencies in cancer:
Table 2: JQ1 and Clinical-Stage BET Inhibitors
Compound | Chemical Class | BET Selectivity | Development Status | Key Distinctions vs. JQ1 |
---|---|---|---|---|
JQ1 | Thienotriazolodiazepine | Pan-BET | Preclinical tool | Prototype; short in vivo half-life (1 hr) [1] [8] |
I-BET762 (Molibresib) | Benzodiazepine | Pan-BET | Phase II (NCT01949883) | Improved pharmacokinetics [10] |
OTX015 | Benzodiazepine | Pan-BET | Phase I (NCT01713582) | Enhanced CNS penetration [10] |
ABBV-744 | Quinazolinone | BD2-selective | Phase I (NCT04454658) | Reduced thrombocytopenia risk [10] |
Table 3: Historical Milestones in BET Inhibition Research
Year | Milestone | Significance | Reference |
---|---|---|---|
1992 | Bromodomains identified in Drosophila Brahma gene | Established bromodomains as conserved epigenetic readers | [3] |
2008 | BRD4-NUT fusion oncoprotein discovery | Linked BET proteins to NUT midline carcinoma | [1] |
2009 | Mitsubishi Tanabe Pharma’s BET inhibitor patent | Provided structural basis for thienodiazepine inhibitors | [1] |
2010 | JQ1 characterization (Bradner lab) | Validated BET targeting in cancer models | [1] [3] |
2015 | First JQ1-based PROTAC (dBET1) | Pioneered targeted degradation for BET proteins | [1] [10] |
2020 | BD2-selective inhibitors (e.g., ABBV-744) | Addressed toxicity of pan-BET inhibition | [10] |
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 519-63-1
CAS No.: